molecular formula C22H24ClNO2 B2639955 2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride CAS No. 321521-67-9

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride

Cat. No. B2639955
CAS RN: 321521-67-9
M. Wt: 369.89
InChI Key: GDZXUIMWDFQDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride is a chemical compound with a molecular formula of C24H27NO2·HCl. It is also known as Tamoxifen hydrochloride, and it is a nonsteroidal antiestrogen drug that is used in the treatment of breast cancer. Tamoxifen hydrochloride is a selective estrogen receptor modulator (SERM) that works by blocking the effects of estrogen on breast tissue.

Scientific Research Applications

Manganese(II and III)-Mediated Synthesis

  • In the study by Qian et al. (1992), this compound was involved in the manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen (Qian, Yamada, Nishino, & Kurosawa, 1992).

Formation of 1,2-Dioxanes

Photoamination of Stilbene Derivatives

Stereocontrolled Synthesis

  • Baird et al. (2001) reported on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, involving derivatives of the compound (Baird, Huber, & Clegg, 2001).

Kinetic Isotope Effects in Solvolytic Reactions

  • Thibblin and Sidhu (1992) investigated the solvolysis of related diphenylethane compounds, shedding light on the mechanism of solvolytic reactions (Thibblin & Sidhu, 1992).

Preparation of Amino Acids

  • Shimohigashi, Lee, and Izumiya (1976) conducted research on the preparation of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, using related compounds (Shimohigashi, Lee, & Izumiya, 1976).

Reactions in the Presence of Hydrochloric Acid

Stereochemistry of Elimination Reactions

properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-1,1-diphenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2.ClH/c1-25-21-15-9-8-10-18(21)16-23-17-22(24,19-11-4-2-5-12-19)20-13-6-3-7-14-20;/h2-15,23-24H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTJSKSAZBWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride

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